Methyl 3-ethoxybenzoate

Descripción general

Descripción

Methyl 3-ethoxybenzoate is a chemical compound that belongs to the class of benzoic acid esters. It is commonly used in the pharmaceutical, cosmetic, and fragrance industries due to its pleasant odor and ability to act as a solvent.

Aplicaciones Científicas De Investigación

Anti-microbial Properties : Methyl 4-hydroxybenzoate, a related compound, is known for its anti-microbial properties due to its 3D framework and extensive hydrogen bonding. This makes it useful in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

Antiproliferative Agent : The compound 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, which shares a similar structure, acts as a potent antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death in cancer research (Romagnoli et al., 2008).

Chemical Synthesis Improvement : Optimizing the condensation of methyl 3,5-dihydroxybenzoate with certain reagents can improve yields of specific difunctional monomers, beneficial in materials science (Gibson & Nagvekar, 1997).

Biofilm Inhibition : 4-ethoxybenzoic acid, another related compound, inhibits Staphylococcus aureus biofilm formation and increases biofilm sensitivity to antibiotics, indicating potential applications in anti-pathogenic and anti-biofilm strategies for medical treatments (Campbell et al., 2020).

Pharmaceuticals and Cosmetics : Methyl paraben, chemically related, is a safe and non-toxic preservative used in foods, drugs, and cosmetics. However, it may have potential contact sensitivity and allergenicity (Soni et al., 2002).

Anticoccidial Activity : 4-amino-2-ethoxybenzoic acid and its derivatives show potent anticoccidial activity, which is significant in the field of parasitology (Rogers et al., 1964).

Photoprotection in Materials : Phenolic-type stabilizers like methyl 2-methoxybenzoate can act as singlet molecular oxygen generators and quenchers, beneficial for photoprotected materials degradation in materials science (Soltermann et al., 1995).

Safety and Hazards

Methyl 3-ethoxybenzoate is labeled with the GHS07 pictogram . The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin with plenty of soap and water in case of contact, and rinsing cautiously with water for several minutes in case of eye contact .

Propiedades

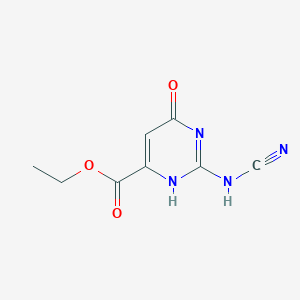

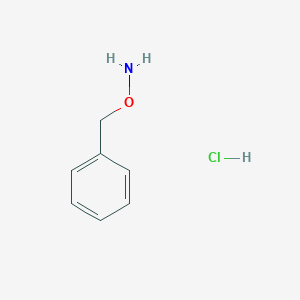

IUPAC Name |

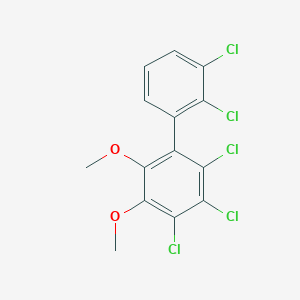

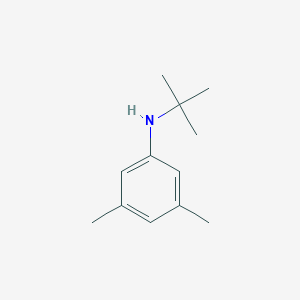

methyl 3-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLQNIVRGRISMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390853 | |

| Record name | methyl 3-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108593-47-1 | |

| Record name | methyl 3-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)